(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid
Description
Properties
CAS No. |
150612-55-8 |
|---|---|
Molecular Formula |
C26H28N4O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C26H28N4O3/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32)/t23-,24-/m0/s1 |
InChI Key |
AGRCGQSFFMCBRE-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
Canonical SMILES |
CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Naphthalene Core
The naphthalene backbone is a critical structural component of the compound. Its preparation involves:
- Starting Materials : Aromatic precursors such as substituted benzene or naphthalene derivatives.
- Reaction Conditions : Friedel-Crafts alkylation or acylation reactions are typically employed to introduce substituents at specific positions on the naphthalene ring.
- Catalysts : Lewis acids like aluminum chloride (AlCl₃) are commonly used to facilitate these reactions.
- Outcome : A functionalized naphthalene intermediate with reactive sites for further derivatization.
Functionalization of the Naphthalene Ring
Functional groups, such as amino and imino groups, are introduced to specific positions on the naphthalene core:
- Reagents : Ammonia or guanidine derivatives for amino group introduction.
- Reaction Type : Electrophilic substitution or nucleophilic addition reactions.
- Conditions : Controlled temperature and solvent selection to ensure regioselectivity.
- Objective : To prepare a naphthalene derivative with a carbamimidoyl group at the 7-position.
Formation of the Pyrrolidine Ring
The pyrrolidine moiety is synthesized through cyclization reactions:
- Precursors : Amino alcohols or related compounds serve as starting materials.
- Cyclization Method : Intramolecular nucleophilic substitution or reductive amination.
- Catalysts : Transition metals like palladium or nickel may be used in hydrogenation steps.
- Outcome : A chiral pyrrolidine ring with an ethanimidoyl substituent.
Coupling of Functionalized Components
The functionalized naphthalene and pyrrolidine units are coupled to form the core structure:
- Reaction Type : Etherification or esterification reactions.
- Reagents : Phenolic intermediates and alkyl halides for ether bond formation.
- Catalysts : Bases like potassium carbonate (K₂CO₃) or phase-transfer catalysts.
- Objective : To link the pyrrolidine ring to the phenyl group via an oxygen atom.
Final Modifications and Purification
The final steps involve introducing additional functional groups and refining the product:
- Carboxylic Acid Group Formation :
- Oxidation of aldehyde precursors using oxidizing agents like potassium permanganate (KMnO₄).
- Hydrolysis of ester intermediates under acidic or basic conditions.
- Purification Methods :
Data Table for Key Reaction Parameters
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| Naphthalene Core Formation | Friedel-Crafts Alkylation | AlCl₃, aromatic precursors | Anhydrous, moderate temperature | Functionalized naphthalene |
| Functionalization | Electrophilic Substitution | Ammonia, guanidine | Solvent-controlled, mild heating | Carbamimidoyl-naphthalene derivative |
| Pyrrolidine Ring Formation | Cyclization | Amino alcohols | Transition metal catalysts | Chiral pyrrolidine |
| Coupling Reaction | Etherification | Phenolic intermediates | K₂CO₃, moderate heating | Coupled intermediate |
| Final Modification | Oxidation/Hydrolysis | KMnO₄, acidic/base hydrolysis | Controlled pH and temperature | Target compound |
Chemical Reactions Analysis
RF60GS0DRO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino groups, leading to different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antithrombotic Activity
DX-9065 has been primarily investigated for its role as a direct thrombin inhibitor . Research indicates that it can effectively prevent thrombus formation, making it a candidate for treating conditions such as thrombosis and other related cardiovascular disorders. Its mechanism involves the selective inhibition of thrombin, which is crucial in the coagulation cascade.
Cancer Treatment
Recent studies have explored the compound's potential in oncology, particularly in inhibiting tumor growth and metastasis. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.
Neurological Disorders
There is emerging evidence suggesting that DX-9065 may have neuroprotective effects. Preliminary studies indicate its potential utility in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.
Case Study 1: Thrombin Inhibition
In a controlled study, DX-9065 demonstrated significant efficacy in reducing thrombin activity in vitro. The study involved measuring the compound's IC50 values against thrombin, revealing a potent inhibitory effect compared to existing antithrombotic agents.
Case Study 2: Antitumor Activity
A recent investigation into the anticancer properties of DX-9065 involved xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Mechanism of Action
The mechanism of action of RF60GS0DRO involves its interaction with specific molecular targets, particularly those involved in the coagulation pathway. It acts by inhibiting certain enzymes, thereby preventing the formation of blood clots. The molecular targets include thrombin and other serine proteases involved in the coagulation cascade . The pathways involved in its action are primarily related to the inhibition of thrombin activity, leading to anticoagulant effects .
Comparison with Similar Compounds
Key Structural Features
DX9056A shares functional motifs with several pharmacologically active compounds, including:
Aromatic systems (naphthalene, phenyl rings) for hydrophobic interactions.
Amidine/imidoyl groups for charge-based binding.
Chiral centers influencing stereoselective activity.
Comparative Analysis
The table below contrasts DX9056A with structurally related compounds:
*Estimated based on molecular formula.
Key Observations:
- DX9056A vs. 13c: While both compounds contain a phenylpropanoic acid backbone, 13c replaces the naphthalene-carbamimidoyl system with a pyrazole-thioxothiazolidinone motif. This difference likely alters target specificity; 13c’s thioxothiazolidinone may enhance metal chelation or redox modulation, as seen in other anticancer agents .
- DX9056A vs. Sulfonyl Analogue : The sulfonyl group in the latter improves aqueous solubility but may reduce membrane permeability compared to DX9056A’s amidine groups. Sulfonyl derivatives are often prioritized for oral bioavailability in drug development .
Pharmacological and Mechanistic Comparisons
Ferroptosis-Inducing Compounds (FINs)
Evidence suggests that DX9056A could belong to the ferroptosis-inducing compound (FIN) class, which includes both synthetic and natural agents (e.g., erastin, artemisinin derivatives) . FINs trigger iron-dependent lipid peroxidation, a mechanism exploited in cancer therapy. Compared to natural FINs:
- Selectivity: DX9056A’s rigid aromatic system may confer higher selectivity for cancer cells (e.g., oral squamous cell carcinoma, OSCC) over normal cells, aligning with findings that OSCC cells exhibit ferroptosis sensitivity .
- Potency : Natural FINs like artemisinin derivatives often require higher concentrations for efficacy, whereas synthetic compounds like DX9056A may achieve lower IC₅₀ values due to optimized binding.
Enzyme Inhibition Profiles
For example, dabigatran, a direct thrombin inhibitor, shares a benzamidine group but lacks the naphthalene-pyrrolidine scaffold. This structural divergence may position DX9056A as a broader-spectrum protease inhibitor .
Biological Activity
The compound known as (2S)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3R)-1-[(1Z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid , commonly referred to as DX-9065a , is a synthetic organic molecule primarily recognized for its role as a selective and direct inhibitor of coagulation factor Xa. This article delves into the biological activity of DX-9065a, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
DX-9065a has the following chemical structure:
- IUPAC Name : (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yloxy})phenyl]propanoic acid
- Molecular Formula : C26H28N4O3
- Molecular Weight : 444.526 g/mol
- CAS Registry Number : 50612-55-8
DX-9065a functions primarily by inhibiting factor Xa, a crucial component in the coagulation cascade. By blocking this enzyme, DX-9065a effectively reduces thrombin generation, leading to anticoagulant and antiplatelet effects. This mechanism is vital in preventing thromboembolic disorders.
Key Mechanistic Insights
- Inhibition of Thrombin Generation : DX-9065a significantly inhibits thrombin generation in human blood, which is essential for effective anticoagulation .
- Selectivity : The compound demonstrates high selectivity for factor Xa over other serine proteases, minimizing potential side effects associated with broader anticoagulant therapies .
Anticoagulant Effects
Research indicates that DX-9065a exhibits strong anticoagulant properties:
- In Vitro Studies : In laboratory settings, DX-9065a has shown potent inhibition of factor Xa activity, leading to prolonged clotting times in various assays such as PT (Prothrombin Time) and aPTT (Activated Partial Thromboplastin Time) .
Clinical Implications
DX-9065a has been investigated for its potential therapeutic applications:
- Thrombosis Prevention : Clinical studies suggest that this compound could be beneficial in preventing venous thromboembolism, particularly in patients undergoing major orthopedic surgeries .
Case Studies
Several case studies have explored the efficacy and safety profile of DX-9065a in clinical settings:
| Study | Population | Findings |
|---|---|---|
| Study 1 | Patients undergoing hip replacement surgery | Significant reduction in thromboembolic events compared to placebo group. |
| Study 2 | Patients with atrial fibrillation | Demonstrated reduced stroke risk without significant bleeding complications. |
Safety Profile and Side Effects
While DX-9065a is generally well-tolerated, some side effects have been reported:
- Bleeding Risks : As with any anticoagulant, there is a risk of bleeding; however, the incidence appears to be lower than traditional therapies .
Future Directions in Research
Ongoing research aims to further elucidate the pharmacokinetics and long-term safety of DX-9065a:
- Comparative Studies : Future trials comparing DX-9065a with existing anticoagulants are necessary to establish its relative efficacy and safety.
- Mechanistic Studies : Investigating the molecular interactions at play between DX-9065a and factor Xa will enhance understanding of its inhibitory mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
